2-Methyl-2-indanol
CAS No.: 33223-84-6
Cat. No.: VC14439257
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33223-84-6 |
---|---|
Molecular Formula | C10H12O |
Molecular Weight | 148.20 g/mol |
IUPAC Name | 2-methyl-1,3-dihydroinden-2-ol |
Standard InChI | InChI=1S/C10H12O/c1-10(11)6-8-4-2-3-5-9(8)7-10/h2-5,11H,6-7H2,1H3 |
Standard InChI Key | JWVVFPXYZALZDT-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC2=CC=CC=C2C1)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s backbone consists of an indane system (a benzene ring fused to a cyclopentane ring) with a hydroxyl group and a methyl group at the C2 position. The chair-like conformation of the cyclopentanol ring imposes significant steric constraints, influencing reactivity and intermolecular interactions. X-ray crystallography of analogous indanol derivatives reveals bond lengths of approximately 1.43 Å for the C–O bond and 1.54 Å for the C–C bonds in the cyclopentane ring, consistent with sp³ hybridization .
Thermodynamic and Spectroscopic Data
Key physicochemical parameters include:
The elevated pKa (15.17) reflects the hydroxyl group’s reduced acidity due to steric hindrance and electronic stabilization from the aromatic system .
Synthetic Applications
Asymmetric Catalysis
2-Methyl-2-indanol’s rigid chiral framework enables its use as a ligand or auxiliary in stereoselective reactions. For example, titanium complexes derived from its sulfonamide derivatives facilitate anti-aldol reactions with >90% enantiomeric excess (ee) in the synthesis of β-hydroxy ketones . The stereochemical outcome arises from the ligand’s ability to enforce a specific transition-state geometry, as confirmed by density functional theory (DFT) calculations .
Dehydration and Functionalization
Under acidic conditions (e.g., H₂SO₄ or iodine), 2-methyl-2-indanol undergoes dehydration to form 2-methylindene, a diene precursor for Diels-Alder reactions. Typical conditions and yields include:
Parameter | Value |
---|---|
Catalyst | I₂ (10 mol%) |
Solvent | Benzene |
Temperature | 80°C (reflux) |
Reaction Time | 18–22 hours |
Yield | 78–80% |
The reaction proceeds via a carbocation intermediate stabilized by hyperconjugation with the adjacent aromatic ring .
Biological and Pharmacological Relevance
Antimicrobial Activity
Derivative | IC₅₀ (μM) | Mechanism |
---|---|---|
2-Methyl-2-indanol | >100 | N/A |
4-Bromo derivative | 18 | Tubulin destabilization |
6-Nitro derivative | 42 | ROS generation |
These findings underscore the importance of electrophilic substituents in enhancing bioactivity .
Challenges and Future Directions
Synthetic Limitations
The tertiary alcohol’s resistance to oxidation complicates derivatization. While enzymatic systems (e.g., Pseudomonas putida oxidoreductases) show promise for selective hydroxylation, yields remain suboptimal (<30%) .
Computational Modeling
Recent molecular dynamics simulations predict that 2-methyl-2-indanol’s binding affinity for cytochrome P450 enzymes (ΔG = −8.2 kcal/mol) could be leveraged for prodrug design . Validation of these models through crystallographic studies is ongoing.
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